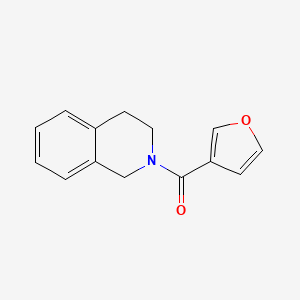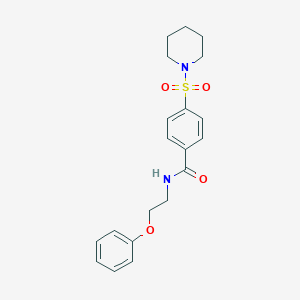![molecular formula C22H34ClNO2 B6573978 1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride CAS No. 479636-76-5](/img/structure/B6573978.png)
1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C24H36ClNO2 It is known for its unique structure, which includes an adamantyl group, a phenoxy group, and a propan-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-adamantyl bromide with 4-hydroxybenzaldehyde to form 4-(1-adamantyl)phenol. This intermediate is then reacted with epichlorohydrin to produce 1-[4-(1-adamantyl)phenoxy]-2,3-epoxypropane. The final step involves the reaction of this epoxide with isopropylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can affect the binding affinity to receptors or enzymes. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the propan-2-ylamino group can form ionic bonds with negatively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1-adamantyl)phenoxy]-3-piperidinopropan-2-ol hydrochloride
- 1-[4-(1-adamantyl)phenoxy]-3-(methylamino)propan-2-ol hydrochloride
Uniqueness
1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of the adamantyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds .
Properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-15(2)23-13-20(24)14-25-21-5-3-19(4-6-21)22-10-16-7-17(11-22)9-18(8-16)12-22;/h3-6,15-18,20,23-24H,7-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQSVNKSZPAKNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479636-76-5 |
Source


|
| Record name | 1-[(1-Methylethyl)amino]-3-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-2-propanol hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479636-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B6573898.png)
![ethyl 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B6573901.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B6573903.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573919.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6573926.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B6573933.png)
![N-(3-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573939.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B6573943.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6573951.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573961.png)
![N-(4-chlorophenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6573963.png)

![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

